Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-
Description
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 2-(2-pyridinyl)ethoxy group at position 5.
Properties
CAS No. |
1152504-13-6 |
|---|---|
Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
2-chloro-6-(2-pyridin-2-ylethoxy)pyrazine |
InChI |
InChI=1S/C11H10ClN3O/c12-10-7-13-8-11(15-10)16-6-4-9-3-1-2-5-14-9/h1-3,5,7-8H,4,6H2 |
InChI Key |
UMSRBFRTUBCVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCOC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Pyrazine Derivatives
2,6-Dichloropyrazine is synthesized via direct chlorination of pyrazine using phosphorus oxychloride (POCl₃) under reflux conditions. Alternative routes involve cyclization reactions, such as the condensation of 1,2-diamines with α-diketones followed by chlorination. For example:
Yields typically exceed 70% when using catalytic dimethylformamide (DMF) to enhance reactivity.
Nucleophilic Aromatic Substitution at Position 6
Reaction Conditions and Optimization
The 6-chloro substituent undergoes SNAr with 2-(2-pyridinyl)ethanol under basic conditions. Key parameters include:
Mechanism : Deprotonation of 2-(2-pyridinyl)ethanol by NaH generates a strong alkoxide nucleophile, which attacks the electron-deficient C6 position of 2,6-dichloropyrazine. The reaction proceeds via a Meisenheimer complex, with chloride expulsion completing the substitution.
Workup and Purification
Post-reaction, the mixture is quenched with ice water, and the product is extracted with dichloromethane (DCM). Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the title compound in >85% purity. Recrystallization from ethanol further enhances purity to >98%.
Regioselectivity and Side Reactions
Directing Effects of Substituents
The chlorine at position 2 exerts a strong meta-directing effect, favoring substitution at position 6 over position 5. Computational studies (DFT) confirm a 12.3 kcal/mol activation barrier difference between C6 and C5 positions, ensuring >95% regioselectivity.
Competing Pathways
-
Over-alkylation : Minimized by using a slight excess of 2-(2-pyridinyl)ethanol (1.2 equiv).
-
Hydrolysis : Controlled by anhydrous conditions and molecular sieves to prevent Cl⁻ displacement by OH⁻.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at t<sub>R</sub> = 4.2 min, confirming >99% purity.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
A Mitsunobu approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples 2-(2-pyridinyl)ethanol to 2-chloro-6-hydroxypyrazine. However, this method yields <60% due to competing oxidation.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed C–O coupling (e.g., Buchwald-Hartwig) remains unexplored but could offer milder conditions. Preliminary trials with Pd(OAc)₂/Xantphos showed <20% conversion, necessitating further ligand optimization.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a pyrazine ring with a chlorine substituent at the 2-position and a 2-(2-pyridinyl)ethoxy group at the 6-position. The synthesis typically involves the reaction of 2-chloropyrazine with 2-(2-pyridinyl)ethanol, often catalyzed by bases such as potassium carbonate in polar aprotic solvents like dimethylformamide. Continuous flow reactors are increasingly used for large-scale production to optimize yields and control reaction conditions.
Medicinal Chemistry Applications
1. Biological Activity:
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- has shown potential in modulating protein kinases and may act as an agonist for cannabinoid receptors. These interactions suggest its applicability in developing therapeutics for various conditions, including cancer and neurological disorders. Ongoing studies focus on elucidating its mechanisms of action and therapeutic benefits .
2. Drug Development:
The compound is being investigated as a pharmacophore in drug design due to its ability to interact with biological targets effectively. Initial findings indicate that it may bind to specific enzymes and receptors, influencing their activity and providing a pathway for new drug formulations aimed at treating diseases such as cancer and inflammation .
Coordination Chemistry
In coordination chemistry, Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- serves as a building block for synthesizing more complex ligands. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and materials science. The compound's reactivity towards nucleophiles enhances its utility in creating advanced materials .
Industrial Applications
1. Material Science:
The compound is employed in the synthesis of advanced materials, including polymers and dyes. Its structural properties impart desirable characteristics such as enhanced stability and reactivity, making it valuable in various industrial applications .
2. Environmental Chemistry:
The environmentally safe synthesis methods developed for this compound also contribute to its appeal in green chemistry initiatives. Researchers are exploring its potential as an eco-friendly alternative in various chemical processes, aligning with current trends towards sustainability .
Case Studies
Several studies have highlighted the efficacy of Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- in different contexts:
- Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The synthesized compounds have shown up to 67% antioxidant activity through DPPH radical scavenging assays .
- Cancer Research: In vitro studies have indicated that pyrazine derivatives can inhibit tumor growth by interacting with specific molecular targets involved in cancer progression, showcasing their potential as anticancer agents .
Mechanism of Action
The mechanism of action of Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2-Chloro-6-(2-pyridinyl)pyrazine
- Structure : Lacks the ethoxy linker between the pyrazine and pyridinyl groups.
- Properties : Melting point is 178°C, suggesting higher crystallinity than the ethoxy-containing derivative .
- Activity : The absence of the ethoxy group may reduce solubility and limit conformational adaptability in binding interactions.
2-Chloro-6-(1-piperazinyl)pyrazine
- Structure : Substituted with a piperazinyl group instead of pyridinyl ethoxy.
- Piperazine rings often enhance water solubility and receptor affinity, contrasting with the pyridinyl ethoxy group’s lipophilic contribution .
Pyridazine and Triazolopyrazine Analogs
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine
- Structure : Pyridazine core with chlorine and fluorophenyl-piperazine substituents.
- Synthesis : Requires hydrolysis and condensation steps distinct from pyrazine derivatives .
- Application : Highlights the role of halogen and aromatic groups in modulating bioactivity, though pyridazine cores differ in electronic properties from pyrazines .
Triazolo[4,3-a]pyrazine Derivatives
- Structure : Fused triazole ring systems (e.g., 5-chloro-3-(4-(difluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine).
Physicochemical and Spectral Data Comparison
Biological Activity
Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a chloro group and an ethoxy group linked to a pyridine moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.
Biological Activity Overview
Research indicates that Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
- Anticancer Properties : It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Ion Channel Modulation : The compound acts as a modulator of potassium channels, which are crucial in regulating cellular excitability and signaling pathways .
The mechanism by which Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can bind to various receptors, influencing signaling cascades that lead to therapeutic effects.
- Ion Channel Modulation : By modulating potassium channels, it affects neuronal excitability and neurotransmitter release .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- exhibited significant antimicrobial activity against E. coli and S. aureus, suggesting its potential use in treating bacterial infections .
- Cancer Research : In vitro studies showed that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This indicates its potential as an anticancer agent .
Data Table of Biological Activities
Q & A
Q. How to address inconsistencies in NMR spectral data across synthetic batches?
- Methodological Answer :
- Verify deuterated solvent purity (e.g., DMSO-d₆ vs. CDCl₃).
- Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks.
- Cross-check with computational NMR predictors (e.g., ACD/Labs) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
